Cas no 181122-00-9 (4,4,6-trimethyl-1,3-dihydroquinolin-2-one)

4,4,6-trimethyl-1,3-dihydroquinolin-2-one 化学的及び物理的性質
名前と識別子
-
- 4,4,6-trimetil-3,4-dihidro-2-quinolona
- 4,4,6-TRIMETHYL-3,4-DIHYDRO-1H-QUINOLIN-2-ONE
- 4,4,6-Trimethyl-3,4-dihydro-1H-chinolin-2-on
- SureCN2242664
- 3,4-dihydro-4,4,6-trimethyl-2(1H)-quinolinone
- 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
- 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline
- 4,4,6-TriMethyl-1,3-dihydroquinolin-2-one
- 4,4,6-trimethyl-1,3-dihydroquinolin-2-one
-
- MDL: MFCD12913845
- インチ: InChI=1S/C12H15NO/c1-8-4-5-10-9(6-8)12(2,3)7-11(14)13-10/h4-6H,7H2,1-3H3,(H,13,14)
- InChIKey: XQSXUDFDIMWBNI-UHFFFAOYSA-N
- ほほえんだ: O=C1NC2=C(C=C(C)C=C2)C(C)(C)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
4,4,6-trimethyl-1,3-dihydroquinolin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D971432-25g |
4,4,6-Trimethyl-3,4-dihydro-1H-quinolin-2-one |
181122-00-9 | 95% | 25g |
$535 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0220-1g |
4,4,6-Trimethyl-3,4-dihydro-1H-quinolin-2-one |
181122-00-9 | 97% | 1g |
¥524.64 | 2025-01-21 | |
TRC | T797635-100mg |
4,4,6-Trimethyl-1,3-dihydroquinolin-2-one |
181122-00-9 | 100mg |
$ 80.00 | 2022-06-02 | ||
abcr | AB538445-25 g |
4,4,6-Trimethyl-3,4-dihydro-1H-quinolin-2-one; . |
181122-00-9 | 25g |
€874.00 | 2023-04-14 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0220-5g |
4,4,6-Trimethyl-3,4-dihydro-1H-quinolin-2-one |
181122-00-9 | 97% | 5g |
¥1573.91 | 2025-01-21 | |
A2B Chem LLC | AA96607-1g |
4,4,6-Trimethyl-1,3-dihydroquinolin-2-one |
181122-00-9 | 98% | 1g |
$75.00 | 2024-04-20 | |
Ambeed | A885396-1g |
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one |
181122-00-9 | 98% | 1g |
$43.0 | 2024-07-28 | |
1PlusChem | 1P00235R-5g |
2(1H)-Quinolinone, 3,4-dihydro-4,4,6-trimethyl- |
181122-00-9 | 98% | 5g |
$270.00 | 2025-02-19 | |
1PlusChem | 1P00235R-10g |
2(1H)-Quinolinone, 3,4-dihydro-4,4,6-trimethyl- |
181122-00-9 | 98% | 10g |
$413.00 | 2025-02-19 | |
eNovation Chemicals LLC | D971432-25g |
4,4,6-Trimethyl-3,4-dihydro-1H-quinolin-2-one |
181122-00-9 | 95% | 25g |
$535 | 2025-02-25 |
4,4,6-trimethyl-1,3-dihydroquinolin-2-one 関連文献
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
4,4,6-trimethyl-1,3-dihydroquinolin-2-oneに関する追加情報
4,4,6-Trimethyl-1,3-Dihydroquinolin-2-One: A Comprehensive Overview
4,4,6-Trimethyl-1,3-dihydroquinolin-2-one (CAS No. 181122-00-9) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the quinolinone class, which has been extensively studied for its diverse biological activities and potential applications in drug discovery. The quinolinone backbone is a common structural motif in natural products and synthetic compounds, often exhibiting antimicrobial, antitumor, and anti-inflammatory properties.
The structure of 4,4,6-trimethyl-1,3-dihydroquinolin-2-one consists of a quinolinone ring system with three methyl groups attached at positions 4 and 6. This substitution pattern influences the compound's physical properties, solubility, and bioavailability. Recent studies have highlighted the importance of such structural modifications in enhancing the pharmacokinetic profiles of quinolinone derivatives. For instance, the addition of methyl groups can improve lipophilicity, which is crucial for crossing biological membranes and reaching target sites within the body.
One of the most promising applications of 4,4,6-trimethyl-1,3-dihydroquinolin-2-one lies in its potential as an anticancer agent. Researchers have reported that this compound exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. For example, studies have shown that it can inhibit the activity of histone deacetylases (HDACs), which are overexpressed in many cancers and play a critical role in gene regulation.
In addition to its anticancer properties, 4,4,6-trimethyl-1,3-dihydroquinolin-2-one has also been investigated for its anti-inflammatory effects. Chronic inflammation is a underlying factor in numerous diseases, including cardiovascular disorders and neurodegenerative conditions. This compound has been found to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by modulating nuclear factor-kappa B (NF-kB) signaling pathways. These findings suggest that it could be a potential candidate for developing novel anti-inflammatory therapies.
The synthesis of 4,4,6-trimethyl-1,3-dihydroquinolin-2-one involves a multi-step process that typically includes condensation reactions followed by oxidation or reduction steps to achieve the desired quinolinone structure. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound. Such enantiopure derivatives are invaluable for studying stereochemistry-dependent biological activities and for developing chiral drugs with improved efficacy and reduced side effects.
Another area of active research on 4,4,6-trimethyl-1,3-dihydroquinolin-2-one is its role as a template for drug design. By modifying the substituents on the quinolinone ring or introducing additional functional groups at specific positions (e.g., position 7 or 8), chemists can create analogs with enhanced biological activities or novel pharmacological profiles. For instance, introducing electron-withdrawing groups at position 7 has been shown to increase the potency of certain derivatives against cancer cells.
From an environmental perspective,4,4,6-trimethyl-1,3-dihydroquinolin -2-one's biodegradability and eco-toxicological profile have also been assessed. Initial studies indicate that it undergoes microbial degradation under aerobic conditions; however,further research is needed to fully understand its long-term environmental impact.
In conclusion,4,4,6-trimethyl -1,3-dihydroquinoline -2-one represents a versatile scaffold with significant potential in pharmaceutical development.The compound's unique combination of physical properties,biological activities,and structural flexibility makes it an attractive target for further investigation.In light of recent advances in synthetic methodology and biological screening technologies,it is anticipated that this compound will continue to play an important role in advancing our understanding of quinoline-based therapeutics.
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